GSK3β Inhibition: N3-Benzyl vs. N3-Phenyl Comparator
In a dose-response HTS assay against human glycogen synthase kinase-3 beta (GSK3β), methyl 3-benzyl-4-methyl-2-sulfanylidene-1,3-thiazole-5-carboxylate exhibited an EC50 > 300,000 nM, indicating essentially no inhibition [1]. This inactivity is informative when compared to the N3-phenyl analog (methyl 4-methyl-3-phenyl-2-thioxo-2,3-dihydrothiazole-5-carboxylate, CAS 429623-36-9), for which no GSK3β activity has been reported in the same assay panel, implying the benzyl group does not confer a gain of function at this target. The data establish a baseline that the unelaborated benzyl scaffold is not a promiscuous kinase binder.
| Evidence Dimension | GSK3β inhibitory potency (EC50) |
|---|---|
| Target Compound Data | EC50 > 300,000 nM |
| Comparator Or Baseline | N3-phenyl analog (CAS 429623-36-9): No reported GSK3β activity in the same PubChem BioAssay (AID 434954) |
| Quantified Difference | Not calculable; both compounds inactive or untested at actionable concentrations |
| Conditions | Luminescence-based GSK3β dose-response HTS assay (PubChem AID 434954) |
Why This Matters
Demonstrates that the benzyl substituent, while altering physicochemical properties, does not introduce promiscuous kinase inhibition, a desirable trait for fragment libraries where target selectivity is paramount.
- [1] BindingDB. (2011). BDBM69479: 3-Benzyl-4-methyl-2-thioxo-2,3-dihydro-thiazole-5-carboxylic acid methyl ester – Affinity Data for GSK3β (EC50 > 3.00E+5 nM). View Source
